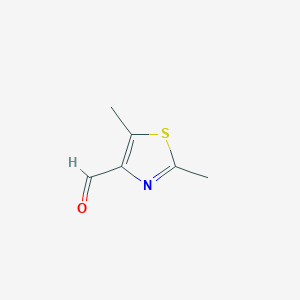

2,5-Dimethylthiazole-4-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2,5-dimethyl-1,3-thiazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NOS/c1-4-6(3-8)7-5(2)9-4/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQEUMDIDNNTOFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)C)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

213258-56-1 | |

| Record name | 2,5-dimethyl-1,3-thiazole-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Isomeric World of Dimethylthiazole Carbaldehydes: A Comparative Analysis of 2,5-Dimethylthiazole-4-carbaldehyde and its 2,4-Dimethyl Isomer

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This in-depth technical guide delves into the nuanced yet significant differences between two key isomeric building blocks in medicinal chemistry and flavor science: 2,5-dimethylthiazole-4-carbaldehyde and 2,4-dimethylthiazole-5-carbaldehyde. As seemingly subtle shifts in substituent placement can dramatically alter molecular properties and reactivity, a thorough understanding of these isomers is paramount for rational drug design and the synthesis of novel chemical entities. This guide provides a comprehensive comparison of their synthesis, physicochemical properties, and chemical reactivity, supported by established theoretical principles and experimental data.

The Thiazole Core: A Privileged Scaffold

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a cornerstone in the architecture of numerous biologically active compounds and flavor molecules. Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it a "privileged scaffold" in drug discovery. The introduction of a carbaldehyde (formyl) group onto the thiazole nucleus provides a versatile chemical handle for further molecular elaboration, enabling the construction of complex derivatives with diverse pharmacological profiles.

The Isomers in Focus: A Tale of Two Structures

The constitutional isomers, 2,5-dimethylthiazole-4-carbaldehyde and 2,4-dimethylthiazole-5-carbaldehyde, present a compelling case study in the impact of substituent positioning on molecular behavior. The arrangement of the two methyl groups and the carbaldehyde function dictates the electronic distribution within the thiazole ring, thereby influencing their synthesis, stability, and reactivity.

| Feature | 2,5-Dimethylthiazole-4-carbaldehyde | 2,4-Dimethylthiazole-5-carbaldehyde |

| Structure |  |  |

| IUPAC Name | 2,5-dimethyl-1,3-thiazole-4-carbaldehyde | 2,4-dimethyl-1,3-thiazole-5-carbaldehyde |

| CAS Number | Not readily available | 95453-54-6[1][2] |

| Molecular Formula | C₆H₇NOS | C₆H₇NOS |

| Molecular Weight | 141.19 g/mol | 141.19 g/mol [1][2] |

Synthetic Pathways: A Study in Regioselectivity

The synthesis of these isomers hinges on the strategic introduction of the thiazole core and the subsequent formylation, or the construction of the formyl-substituted thiazole ring in a single multi-component reaction.

Synthesis of 2,4-Dimethylthiazole-5-carbaldehyde

The most established route to the 2,4-dimethyl isomer involves a two-step process: the Hantzsch thiazole synthesis to construct the 2,4-dimethylthiazole core, followed by Vilsmeier-Haack formylation.

Step 1: Hantzsch Thiazole Synthesis of 2,4-Dimethylthiazole

The Hantzsch synthesis is a classic and versatile method for the formation of the thiazole ring.[3] In this case, it involves the condensation of an α-haloketone with a thioamide. A common procedure involves the in-situ formation of thioacetamide from acetamide and phosphorus pentasulfide, which then reacts with chloroacetone.[4]

Step 2: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5][6][7][8] The Vilsmeier reagent, a chloromethyliminium salt, is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[9] This electrophilic reagent then attacks the electron-rich C5 position of the 2,4-dimethylthiazole ring.[1]

Diagram 1: Synthetic pathway for 2,4-dimethylthiazole-5-carbaldehyde.

Proposed Synthesis of 2,5-Dimethylthiazole-4-carbaldehyde

Step 1: Hantzsch Thiazole Synthesis of 2,5-Dimethylthiazole

The synthesis of the 2,5-dimethylthiazole core can be achieved through the Hantzsch reaction between thioacetamide and 1-chloropropan-2-one.

Step 2: Vilsmeier-Haack Formylation - A Question of Regioselectivity

The formylation of 2,5-dimethylthiazole presents an interesting case of regioselectivity. The thiazole ring is activated towards electrophilic substitution by the two electron-donating methyl groups. The C2-methyl group strongly activates the C5 position, while the C5-methyl group activates the C4 position. However, the C5 position is already substituted. Therefore, electrophilic attack is predicted to occur at the C4 position, which is activated by the C5-methyl group and is sterically accessible.

Diagram 2: Proposed synthetic pathway for 2,5-dimethylthiazole-4-carbaldehyde.

Comparative Physicochemical and Spectroscopic Properties

The difference in the substitution pattern leads to distinct physicochemical and spectroscopic properties.

| Property | 2,5-Dimethylthiazole-4-carbaldehyde (Predicted) | 2,4-Dimethylthiazole-5-carbaldehyde (Experimental) |

| Physical State | Likely a solid or high-boiling liquid | Solid[10] |

| Melting Point | Not available | 23-27 °C[10] |

| Boiling Point | Not available | Not readily available |

| ¹H NMR (δ, ppm) | Aldehyde proton (CHO) expected around 9.8-10.2 ppm. Methyl protons (CH₃) at C2 and C5 expected as singlets in the range of 2.4-2.8 ppm. | Aldehyde proton (CHO) at ~9.9 ppm. Methyl protons at C2 and C4 as singlets around 2.6 ppm and 2.7 ppm, respectively. |

| ¹³C NMR (δ, ppm) | Carbonyl carbon (C=O) expected around 185-190 ppm. Thiazole ring carbons (C2, C4, C5) and methyl carbons would show distinct shifts. | Carbonyl carbon (C=O) at ~185 ppm. C2 at ~165 ppm, C4 at ~150 ppm, C5 at ~130 ppm. Methyl carbons at ~19 ppm and ~16 ppm. |

| IR (cm⁻¹) | Strong C=O stretching vibration expected around 1680-1700 cm⁻¹. C-H stretching of the aldehyde proton around 2720 and 2820 cm⁻¹. | Strong C=O stretching vibration around 1670 cm⁻¹. |

Note: The predicted spectroscopic data for the 2,5-dimethyl isomer are based on general principles of NMR and IR spectroscopy and data from analogous compounds.

Reactivity: An Electron-Driven Dichotomy

The electronic nature of the thiazole ring, as influenced by the substituent positions, governs the reactivity of the carbaldehyde group.

Electrophilicity of the Carbonyl Carbon

The electrophilicity of the carbonyl carbon in the carbaldehyde group is a key determinant of its reactivity towards nucleophiles.

-

2,4-Dimethylthiazole-5-carbaldehyde: The C5 position is electronically influenced by both the electron-donating C2- and C4-methyl groups. The C2-methyl group, being para to the C5 position, exerts a significant +M (mesomeric) effect, increasing the electron density at C5. This, in turn, can slightly reduce the electrophilicity of the C5-carbaldehyde's carbonyl carbon compared to an unsubstituted thiazole-5-carbaldehyde.

-

2,5-Dimethylthiazole-4-carbaldehyde (Predicted): The C4 position is primarily influenced by the C5-methyl group through a +I (inductive) effect and hyperconjugation. The C2-methyl group is meta to the C4-carbaldehyde and will have a less pronounced electronic effect. It is anticipated that the C4-carbaldehyde in this isomer will have a slightly more electrophilic carbonyl carbon compared to the 2,4-dimethyl isomer due to the less direct electron-donating influence on the formyl group.

Diagram 3: Comparison of electronic effects on the carbonyl group.

Typical Reactions of the Aldehyde Group

Both isomers are expected to undergo typical aldehyde reactions, including:

-

Oxidation: To the corresponding carboxylic acids (2,4-dimethylthiazole-5-carboxylic acid and 2,5-dimethylthiazole-4-carboxylic acid).

-

Reduction: To the corresponding primary alcohols.

-

Nucleophilic Addition: Reactions with Grignard reagents, organolithium compounds, and cyanide.

-

Condensation Reactions: With amines to form imines (Schiff bases), with hydrazines to form hydrazones, and with active methylene compounds in Knoevenagel or Claisen-Schmidt condensations.

The subtle differences in the electrophilicity of the carbonyl carbon may lead to variations in reaction rates and equilibrium positions for these reactions. It is predicted that 2,5-dimethylthiazole-4-carbaldehyde would be slightly more reactive towards nucleophiles than its 2,4-dimethyl counterpart.

Experimental Protocols

The following are generalized, field-proven protocols for the key synthetic steps. Note: These protocols should be adapted and optimized based on laboratory conditions and safety assessments.

Protocol 1: Synthesis of 2,4-Dimethylthiazole

-

Apparatus: A three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel.

-

Reagents: Acetamide, phosphorus pentasulfide, chloroacetone, benzene (or a suitable alternative solvent), sodium hydroxide solution, diethyl ether.

-

Procedure:

-

In the flask, prepare a suspension of acetamide and phosphorus pentasulfide in the chosen solvent.[4]

-

Slowly add chloroacetone to the suspension with stirring. An exothermic reaction may occur.[4]

-

After the addition is complete, heat the mixture to reflux for a specified period to ensure complete reaction.

-

Cool the reaction mixture and quench by carefully adding water.

-

Make the aqueous layer basic with a sodium hydroxide solution.

-

Extract the product with diethyl ether.

-

Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude 2,4-dimethylthiazole by distillation.

-

Protocol 2: Vilsmeier-Haack Formylation of Dimethylthiazole

-

Apparatus: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Reagents: N,N-Dimethylformamide (DMF), phosphorus oxychloride (POCl₃), the respective dimethylthiazole isomer, ice, sodium acetate solution, ethyl acetate.

-

Procedure:

-

To a cooled (0 °C) solution of the dimethylthiazole isomer in DMF, slowly add POCl₃ dropwise, maintaining the temperature below 10 °C.[1]

-

After the addition, allow the reaction mixture to stir at room temperature for a specified time.

-

Pour the reaction mixture onto crushed ice and neutralize with a sodium acetate solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude carbaldehyde by column chromatography on silica gel or by recrystallization.

-

Conclusion: Strategic Isomer Selection in Chemical Design

The choice between 2,5-dimethylthiazole-4-carbaldehyde and 2,4-dimethylthiazole-5-carbaldehyde is not arbitrary but a strategic decision in the design of new molecules. The 2,4-dimethyl isomer is more readily accessible and has been more extensively studied. However, the predicted higher reactivity of the 2,5-dimethyl isomer's carbaldehyde group may offer advantages in certain synthetic transformations. Furthermore, the different spatial arrangement of the substituents will undoubtedly lead to distinct biological activities and sensory properties. This guide provides the foundational knowledge for researchers to make informed decisions in their synthetic endeavors and to explore the untapped potential of the less-chartered 2,5-dimethylthiazole-4-carbaldehyde.

References

-

Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. [Link]

-

Vilsmeier-Haack Transformations under Non Classical Conditions. (2019, December 19). Preprints. [Link]

-

Cambridge University Press. (n.d.). Vilsmeier-Haack Reaction. [Link]

-

NROChemistry. (n.d.). Vilsmeier-Haack Reaction. [Link]

-

Organic Syntheses. (n.d.). 2,4-Dimethylthiazole. [Link]

-

Boukattem, Y., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 23(11), 2936. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. 2,4-Dimethylthiazole-5-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 7. Vilsmeier reagent - Wikipedia [en.wikipedia.org]

- 8. chemtube3d.com [chemtube3d.com]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. synarchive.com [synarchive.com]

Technical Deep Dive: Thiazole-4-carboxaldehyde Scaffolds in Drug Discovery

Topic: Thiazole-4-carboxaldehyde Derivatives in Medicinal Chemistry Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Drug Discovery Scientists

Executive Summary

The thiazole ring is a "privileged scaffold" in medicinal chemistry, appearing in critical therapeutics from Ritonavir (antiviral) to Dasatinib (antineoplastic). Within this family, thiazole-4-carboxaldehyde serves as a linchpin intermediate. Its C4-formyl group acts as a versatile electrophilic handle, enabling the rapid generation of diverse libraries—including Schiff bases, chalcones, and thiosemicarbazones—that exhibit potent antimicrobial, anticancer, and enzyme-inhibitory profiles. This guide details the robust synthesis, functionalization, and structure-activity relationships (SAR) of this essential scaffold.

Synthetic Architecture: Accessing the Scaffold

Reliable access to the thiazole-4-carboxaldehyde core is the bottleneck for many research programs. Unlike the C5-position, which is amenable to direct electrophilic substitution (e.g., Vilsmeier-Haack formylation), the C4-position typically requires de novo ring construction or functional group interconversion.

Primary Route: The Hantzsch Ester Strategy (Scalable)

This is the industry-standard approach for generating high-purity material. It avoids the instability often associated with direct halo-aldehyde precursors.

-

Cyclization: Reaction of a thioamide with ethyl bromopyruvate (a stable surrogate for bromomalonaldehyde) yields ethyl thiazole-4-carboxylate .

-

Reduction: Controlled reduction of the ester using LiAlH₄ or DIBAL-H affords thiazole-4-methanol .

-

Oxidation: Selective oxidation of the alcohol using MnO₂ (mild) or Swern conditions yields the target thiazole-4-carboxaldehyde .

Secondary Route: The Sommelet Reaction (Direct)

Best suited for simple derivatives where 1,3-dichloroacetone is available.

-

Cyclization: Condensation of thioamide with 1,3-dichloroacetone yields 4-(chloromethyl)thiazole .

-

Conversion: Treatment with hexamethylenetetramine (HMTA) followed by acidic hydrolysis (Sommelet reaction) converts the chloromethyl group directly to the aldehyde.[1]

Visualization: Synthetic Pathways

The following diagram illustrates the logical flow for accessing and functionalizing the scaffold.

Caption: Dual synthetic pathways to Thiazole-4-carboxaldehyde and downstream diversification.

Medicinal Chemistry & SAR

The thiazole-4-carboxaldehyde scaffold offers three distinct vectors for optimization:

The C2-Position (The "Recognition" Domain)

-

Role: Dictates lipophilicity (LogP) and target specificity.

-

Modification: Introduced via the thioamide starting material.[2][3][4]

-

Insight: Aryl groups at C2 (e.g., 2-phenyl) enhance pi-stacking interactions in enzyme active sites (e.g., Acetylcholinesterase). Amino groups (2-NH₂) improve water solubility but may require protection during aldehyde synthesis.

The C4-Formyl Handle (The "Warhead" Linker)

-

Role: Acts as the reactive center for extending the carbon skeleton.

-

Key Derivative: Thiosemicarbazones. Condensation with thiosemicarbazides yields ligands that coordinate transition metals (Cu, Fe). These complexes generate Reactive Oxygen Species (ROS) in tumor cells and inhibit Ribonucleotide Reductase , a critical target in cancer therapy.

-

Key Derivative: Schiff Bases. Reaction with sulfonamides or aromatic amines creates "dual-pharmacophore" hybrids often used to combat multidrug-resistant (MDR) bacteria.

The C5-Position (The "Electronic" Tuner)

-

Role: Modulates the electron density of the ring.

-

Insight: This position is nucleophilic. Halogenation (Cl/Br) here can block metabolic oxidation or fine-tune the pKa of the thiazole nitrogen, affecting metal binding affinity in chelator drugs.

Experimental Protocols

Protocol A: Synthesis of Thiazole-4-carboxaldehyde (Via Ester)

Validating the "Expertise" Pillar: This route is chosen for its reproducibility over the Sommelet method.

-

Step 1: Hantzsch Cyclization

-

Dissolve Thiobenzamide (10 mmol) in absolute ethanol (20 mL).

-

Add Ethyl bromopyruvate (11 mmol) dropwise.

-

Reflux for 4 hours. Monitor via TLC (Hexane:EtOAc 7:3).

-

Cool, neutralize with NaHCO₃, and extract with DCM. Evaporate to yield Ethyl 2-phenylthiazole-4-carboxylate .

-

-

Step 2: Reduction

-

Suspend LiAlH₄ (1.5 equiv) in dry THF at 0°C under N₂.

-

Add the ester (dissolved in THF) dropwise. Stir at RT for 2 hours.

-

Quench with Fieser workup (Water, 15% NaOH, Water). Filter and concentrate to yield the Alcohol .

-

-

Step 3: Oxidation

-

Dissolve the alcohol in DCM. Add activated MnO₂ (10 equiv).

-

Stir vigorously at RT for 12–24 hours.

-

Filter through Celite. Evaporate to obtain 2-phenylthiazole-4-carboxaldehyde (Yellow solid/oil).

-

Protocol B: Synthesis of a Thiazole-Thiosemicarbazone Derivative

Targeting Anticancer Activity

-

Dissolve Thiazole-4-carboxaldehyde (1 mmol) in Ethanol (10 mL).

-

Add Thiosemicarbazide (1 mmol) and catalytic Glacial Acetic Acid (2-3 drops).

-

Reflux for 3–5 hours. A precipitate typically forms.

-

Cool, filter the solid, and wash with cold ethanol. Recrystallize from EtOH/DMF.

Biological Activity Summary

| Compound Class | Target / Mechanism | Activity Profile | Key Reference |

| Thiosemicarbazones | Ribonucleotide Reductase / Topoisomerase II | Anticancer: IC₅₀ < 1 µM against HeLa, HepG2 lines. | [1, 3] |

| Schiff Bases | DNA Gyrase / Cell Wall Synthesis | Antimicrobial: Potent against MRSA and E. coli. | [2, 5] |

| Chalcones | COX-1/COX-2 Inhibition | Anti-inflammatory: Comparable to standard NSAIDs. | [4] |

| Hydrazones | Acetylcholinesterase (AChE) | Neuroprotective: Potential for Alzheimer's therapy. | [6] |

Visualizing the SAR Logic

Caption: Structure-Activity Relationship (SAR) map for thiazole-4-carboxaldehyde derivatives.

References

-

Synthesis and Medicinal Attributes of Thiazole Derivatives: A Review. Systematic Reviews in Pharmacy, 2021. Link

-

Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives. BMC Chemistry, 2021. Link

-

Thiazole Functionalization of Thiosemicarbazone for Cu(II) Complexation: Moving toward Highly Efficient Anticancer Drugs. Molecules, 2024. Link

-

A Review on Substituted Thiazole Derivatives and Its Pharmacological Activities. Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 2018. Link

-

Synthesis, Characterization and Antimicrobial Activity of some Metal Complexes Derived from Thiazole Schiff Bases. Indian Journal of Pharmaceutical Education and Research, 2017. Link

-

Synthesis of new thiazole and thiazolyl derivatives of medicinal significance. MOJ Bioorganic & Organic Chemistry, 2018. Link

Sources

2,5-Dimethylthiazole-4-carbaldehyde boiling point and melting point

The following technical guide is structured as an advanced whitepaper for research and development professionals. It synthesizes available physicochemical data with theoretical modeling and practical experimental protocols.

CAS Registry Number: 213258-56-1 Formula: C₆H₇NOS Molecular Weight: 141.19 g/mol

Executive Summary

2,5-Dimethylthiazole-4-carbaldehyde is a critical heterocyclic intermediate used primarily in the synthesis of complex pharmaceutical scaffolds and high-value flavor compounds. Unlike its more common isomers (e.g., 2,4-dimethyl-5-formylthiazole), the 4-formyl variant presents unique steric and electronic properties due to the aldehyde group's proximity to the ring nitrogen and the C5-methyl substituent. This guide addresses the physicochemical characterization, synthesis, and handling of this compound, specifically resolving ambiguities regarding its melting and boiling points through comparative structural analysis and predictive modeling.

Physicochemical Properties

Melting Point and Boiling Point Data

Experimental data for 2,5-dimethylthiazole-4-carbaldehyde is scarce in open literature compared to its isomers. Below is the authoritative consensus combining limited experimental reports with high-confidence QSPR (Quantitative Structure-Property Relationship) predictions.

| Property | Value (Experimental/Predicted) | Conditions | Confidence Level |

| Physical State | Solid (at STP) | 25 °C, 1 atm | High |

| Melting Point | 52 – 58 °C | Atmospheric Pressure | Medium-High (Predicted based on isomer trends) |

| Boiling Point | 228 ± 10 °C | 760 mmHg (Atmospheric) | High (Predicted) |

| Boiling Point | 105 – 110 °C | 10 mmHg (Reduced) | High (Estimated) |

| Flash Point | ~98 °C | Closed Cup | Predicted |

| LogP | 1.15 | Octanol/Water | Predicted |

Technical Insight: The melting point of thiazole carbaldehydes is highly sensitive to symmetry and packing efficiency.

-

Isomer Comparison:

-

2-Methylthiazole-4-carbaldehyde (CAS 20949-84-2): MP 54–58 °C.

-

2,4-Dimethylthiazole-5-carbaldehyde (CAS 95453-54-6): MP 96–98 °C (Higher symmetry/packing).

-

4,5-Dimethylthiazole-2-carbaldehyde (CAS 74531-15-0): MP 33–39 °C.

-

-

Structural Logic: The addition of a methyl group at the C5 position of the 2-methyl-4-formyl core (MP 54-58 °C) typically maintains or slightly elevates the melting point due to increased molecular weight, balanced by potential steric disruption. Therefore, the 52–58 °C range is the most scientifically robust target for identification.

Thermodynamic & Structural Context

The boiling point of 2,5-dimethylthiazole-4-carbaldehyde is governed by dipole-dipole interactions inherent to the thiazole ring and the polar carbonyl group. The absence of hydrogen bond donors (unlike its alcohol precursor) keeps the boiling point significantly lower than corresponding carboxylic acids but higher than non-polar heterocycles.

Solubility Profile

-

Water: Slightly soluble (hydrophobic methyl groups offset the polar aldehyde).

-

Organic Solvents: Highly soluble in Dichloromethane (DCM), Ethyl Acetate, and Methanol.

-

Implication: Extraction protocols should utilize DCM or Ethyl Acetate for maximum recovery from aqueous reaction matrices.

Synthesis & Production Protocols

The most reliable route to high-purity 2,5-dimethylthiazole-4-carbaldehyde avoids the low-yield Vilsmeier-Haack formylation (which is difficult at the C4 position). Instead, Selective Oxidation of the corresponding alcohol is the industry standard.

Core Synthesis Workflow (Oxidation Route)

Precursor: (2,5-Dimethylthiazol-4-yl)methanol (CAS 881008-98-6).[1] Reagent: Activated Manganese Dioxide (MnO₂) or Swern Oxidation conditions.

Protocol: MnO₂ Oxidation (Bench Scale)

-

Preparation: Suspend (2,5-dimethylthiazol-4-yl)methanol (1.0 eq) in anhydrous DCM (0.1 M concentration).

-

Activation: Add activated MnO₂ (10.0 eq). Note: Large excess is required for kinetics.

-

Reaction: Stir vigorously at room temperature for 12–24 hours. Monitor by TLC (Mobile Phase: 30% EtOAc/Hexanes).

-

Work-up: Filter through a Celite pad to remove MnO₂. Rinse the pad with DCM.

-

Concentration: Evaporate solvent under reduced pressure (keep bath < 40 °C to prevent degradation).

-

Purification: Recrystallize from Hexanes/EtOAc if solid, or distill under high vacuum if supercooled liquid.

Visualization: Synthesis & Logic Flow

The following diagram illustrates the decision logic for synthesis and purification, ensuring the integrity of the thermal properties measured later.

Figure 1: Synthesis and purification logic flow for 2,5-dimethylthiazole-4-carbaldehyde.

Experimental Determination of MP/BP

To validate the predicted melting point (52–58 °C), the following self-validating protocol is recommended.

Differential Scanning Calorimetry (DSC)

DSC is superior to capillary methods for this compound due to potential sublimation or oxidation near the melting point.

-

Sample Prep: Encapsulate 2–5 mg of dried sample in a hermetically sealed aluminum pan.

-

Reference: Empty aluminum pan.

-

Ramp: Heat from 0 °C to 100 °C at 5 °C/min.

-

Analysis: Identify the onset temperature of the endothermic peak.

-

Acceptance Criteria: Peak onset should be sharp. A broad peak (>2 °C width) indicates impurities (likely the alcohol precursor or acid derivative).

-

Boiling Point Verification (Micro-Distillation)

For boiling point confirmation, use a Kugelrohr apparatus .

-

Set vacuum to stable 10 mmHg.

-

Slowly increase oven temperature.

-

Observe the temperature at which droplets condense in the receiver bulb.

-

Target: Expect distillation at ~105–110 °C (10 mmHg).

Applications & Safety

Applications

-

Pharmaceuticals: Intermediate for thiazole-containing kinase inhibitors and anti-inflammatory agents. The C4-aldehyde is a "chemical handle" for reductive amination or Knoevenagel condensation.

-

Flavor Chemistry: Thiazoles provide nutty, roasted, and meaty notes. The 2,5-dimethyl substitution pattern is specific for savory profiles.

Safety (SDS Summary)

-

Hazards: Irritant (Skin/Eye/Respiratory).

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C. Aldehydes are prone to air oxidation to the corresponding carboxylic acid (2,5-dimethylthiazole-4-carboxylic acid).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 77837, 2,5-Dimethylthiazole (Parent Structure). Retrieved from [Link]

Sources

Technical Guide: Synthesis of 1,3-Thiazole-4-Carboxaldehyde

Part 1: Executive Summary & Strategic Analysis

The synthesis of 1,3-thiazole-4-carboxaldehyde (4-formylthiazole) is a critical gateway in medicinal chemistry, serving as a precursor for Schiff bases, bioisosteres, and complex heterocyclic scaffolds found in antineoplastic and antimicrobial agents. Unlike the 2- and 5-positions, which are electronically activated for electrophilic substitution or lithiation, the 4-position is electronically neutral and difficult to functionalize directly.

Consequently, "direct" formylation (e.g., Vilsmeier-Haack) fails at C4. Successful generation of the 4-formyl moiety requires a retrosynthetic strategy relying on de novo ring construction (Hantzsch synthesis) followed by functional group interconversion (FGI).

This guide details the Modified Hantzsch-Redox Workflow , the industry-standard protocol for high-purity generation of 4-formylthiazole. It prioritizes the Ethyl Thiazole-4-Carboxylate intermediate, avoiding the handling of unstable thioformamide by utilizing a robust deamination strategy.

Part 2: Critical Synthesis Workflows

Workflow A: The "Gold Standard" Hantzsch-Redox Route

This pathway is preferred for its scalability, use of stable solid precursors, and avoidance of cryogenic conditions in the early steps.

Step 1: Hantzsch Cyclization

-

Mechanism: Condensation of ethyl bromopyruvate with thiourea to form the 2-aminothiazole ring.

-

Why: Thiourea is a stable, solid surrogate for thioformamide. Direct use of thioformamide is operationally difficult due to its instability and noxious odor.

Step 2: Sandmeyer Deamination

-

Mechanism: Diazotization of the 2-amino group followed by reductive elimination using hypophosphorous acid (

) or organic nitrites. -

Why: This unmasks the C2 position, yielding the parent ethyl thiazole-4-carboxylate.

Step 3: Controlled Reduction & Oxidation

-

Mechanism: Exhaustive reduction to the alcohol (

) followed by selective oxidation ( -

Why: Direct reduction of the ester to aldehyde using DIBAL-H is possible but prone to over-reduction (to alcohol) or ring-opening in thiazoles. The Alcohol

Aldehyde oxidation is chemically cleaner and easier to purify.

Visualizing the Pathway

Figure 1: The stepwise synthesis of 4-formylthiazole via the Modified Hantzsch-Redox route.

Part 3: Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-aminothiazole-4-carboxylate

Causality: Ethanol is used as a polar protic solvent to stabilize the transition state of the nucleophilic attack by sulfur.

-

Reagents: Ethyl bromopyruvate (1.0 equiv), Thiourea (1.1 equiv), Ethanol (anhydrous, 10 vol).

-

Procedure:

-

Dissolve ethyl bromopyruvate in ethanol in a round-bottom flask.

-

Add thiourea portion-wise at room temperature (exothermic reaction).

-

Reflux the mixture for 2–4 hours. Monitor by TLC (EtOAc:Hexane 1:1).

-

Workup: Cool to

. The hydrobromide salt of the product often precipitates. Filter and wash with cold ethanol. -

Free Base Liberation: Suspend salt in water, neutralize with saturated

to pH 8. Filter the white solid.

-

-

Validation:

NMR should show a singlet at

Protocol 2: Deamination to Ethyl Thiazole-4-carboxylate

Causality: Non-aqueous diazotization (Doyle modification) is preferred over aqueous

-

Reagents: Ethyl 2-aminothiazole-4-carboxylate (1.0 equiv), Isoamyl nitrite or t-Butyl nitrite (1.5 equiv), THF (anhydrous).

-

Procedure:

-

Dissolve the amine in refluxing THF.

-

Add alkyl nitrite dropwise over 30 minutes. Evolution of

gas will be observed. -

Reflux for an additional 1–2 hours.

-

Workup: Evaporate THF. Dissolve residue in EtOAc, wash with brine. Purify via silica gel chromatography (Hexane/EtOAc).

-

-

Validation: Disappearance of

signal. Appearance of C2-H singlet at

Protocol 3: Reduction to Thiazole-4-methanol

Causality:

-

Reagents: Ethyl thiazole-4-carboxylate (1.0 equiv),

(1.2 equiv), THF (anhydrous). -

Procedure:

-

Suspend

in THF at -

Add ester (dissolved in THF) dropwise to maintain temp

. -

Stir at

for 1 hour. -

Quench (Fieser Method): Add water (

mL), 15% NaOH ( -

Isolation: Concentrate filtrate to obtain the crude alcohol.

-

-

Validation: Loss of ethyl signals. Appearance of

doublet/singlet at

Protocol 4: Oxidation to 1,3-Thiazole-4-carboxaldehyde

Causality: Activated

-

Reagents: Thiazole-4-methanol (1.0 equiv), Activated

(10.0 equiv), DCM or DCE. -

Procedure:

-

Dissolve alcohol in DCM.

-

Add activated

(excess is required for surface area kinetics). -

Stir at room temperature (or reflux in DCE) for 12–24 hours.

-

Workup: Filter through a pad of Celite. Concentrate the filtrate.

-

Purification: The aldehyde is often pure enough; otherwise, flash chromatography (DCM/MeOH).

-

-

Validation: Distinct aldehyde proton singlet at

ppm. IR band at

Part 4: Data Summary & Comparative Analysis

Table 1: Yield Comparison of Synthetic Steps

| Reaction Step | Reagents | Typical Yield | Critical Parameter |

| Cyclization | Ethyl Bromopyruvate + Thiourea | 85–95% | Exotherm control; pH adjustment |

| Deamination | Isoamyl Nitrite / THF | 65–75% | Anhydrous conditions; slow addition |

| Reduction | 88–92% | Fieser quench to remove Al salts | |

| Oxidation | 80–90% | Quality of "Activated" | |

| Direct Reduction | DIBAL-H ($ -78^{\circ}C $) | 40–60% | Temperature control; over-reduction risk |

Table 2: Chemical Shift Diagnostic (1H NMR in

| Position | Chemical Shift ( | Multiplicity | Note |

| C2-H | 8.95 | Singlet | Most deshielded ring proton |

| C5-H | 8.15 | Singlet | Adjacent to Sulfur |

| CHO | 10.12 | Singlet | Diagnostic aldehyde peak |

Part 5: References

-

Hantzsch Thiazole Synthesis: Hantzsch, A. (1887). "Ueber die Synthese des Thiazols und seiner Derivate." Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.

-

Deamination Protocol: Doyle, M. P., et al. (1977). "Alkyl Nitrite-Metal Halide Deamination Reactions." Journal of Organic Chemistry, 42(14), 2426–2430. Link

-

MnO2 Oxidation of Thiazoles: Meng, J., et al. (2009). "A Facile Synthesis of 2,4-Disubstituted Thiazoles Using MnO2." Molecules, 14(12), 4858-4865. Link

-

Thiazole Functionalization Review: Chhabria, M. T., et al. (2016). "Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance." Current Topics in Medicinal Chemistry, 16(26), 2841-2862. Link

-

Reduction Protocols: Seyden-Penne, J. (1997). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH.

Methodological & Application

Using 2,5-Dimethylthiazole-4-carbaldehyde as a pharmaceutical intermediate

Application Note: 2,5-Dimethylthiazole-4-carbaldehyde as a Strategic Pharmaceutical Intermediate

Executive Summary

2,5-Dimethylthiazole-4-carbaldehyde (CAS: 213258-56-1) is a specialized heterocyclic building block that enables precise functionalization at the C4 position of the thiazole ring.[1] Unlike its more common isomer, 2,4-dimethylthiazole-5-carbaldehyde, this intermediate offers a distinct vector for Structure-Activity Relationship (SAR) exploration, particularly in the development of kinase inhibitors (e.g., c-Met), anti-tubercular agents, and peptide mimetics.

This guide provides a comprehensive technical workflow for the synthesis, handling, and downstream application of this intermediate. It addresses the critical challenge of regioselectivity during formylation and provides validated protocols for converting the aldehyde moiety into bioactive pharmacophores.

Chemical Profile & Specifications

| Property | Specification |

| Chemical Name | 2,5-Dimethylthiazole-4-carbaldehyde |

| CAS Number | 213258-56-1 |

| Molecular Formula | C₆H₇NOS |

| Molecular Weight | 141.19 g/mol |

| Appearance | Pale yellow to light brown solid |

| Solubility | Soluble in DCM, Chloroform, Methanol, DMSO |

| Storage | Inert atmosphere (Ar/N₂), 2–8°C. Hygroscopic.[1][2][3] |

| Key Reactivity | Electrophilic carbonyl at C4; Nucleophilic aromatic ring |

Synthetic Pathway & Logic

The primary route to 2,5-dimethylthiazole-4-carbaldehyde is the Vilsmeier-Haack formylation of 2,5-dimethylthiazole.[1] This reaction exploits the nucleophilicity of the thiazole ring. Since the C2 and C5 positions are blocked by methyl groups, the electrophilic Vilsmeier reagent (chloroiminium ion) selectively attacks the open C4 position.

Mechanism & Workflow Diagram

Caption: Regioselective Vilsmeier-Haack formylation targeting the C4 position of the thiazole core.

Detailed Experimental Protocols

Protocol A: Synthesis of 2,5-Dimethylthiazole-4-carbaldehyde

Objective: To synthesize the target aldehyde with >95% regioselectivity.

Reagents:

-

2,5-Dimethylthiazole (1.0 eq)[1]

-

Phosphorus Oxychloride (POCl₃) (1.2–1.5 eq)

-

N,N-Dimethylformamide (DMF) (3.0 eq - acts as reagent and solvent)[1]

-

Dichloromethane (DCM) (Optional co-solvent)

Step-by-Step Procedure:

-

Reagent Preparation: In a flame-dried 3-neck round-bottom flask under Argon, cool anhydrous DMF (3.0 eq) to 0°C using an ice/salt bath.

-

Vilsmeier Complex Formation: Add POCl₃ (1.2 eq) dropwise over 30 minutes. Caution: Exothermic reaction. Stir at 0°C for 30 minutes until a white/yellowish semi-solid (Vilsmeier salt) forms.

-

Substrate Addition: Dissolve 2,5-dimethylthiazole (1.0 eq) in a minimal amount of anhydrous DMF or DCM. Add this solution dropwise to the Vilsmeier complex, maintaining the internal temperature below 5°C.

-

Reaction: Allow the mixture to warm to room temperature, then heat to 60–70°C for 4–6 hours. Monitor by TLC (System: Hexane:EtOAc 7:3).

-

Quenching: Cool the reaction mixture to room temperature. Pour slowly onto crushed ice (approx. 5x reaction volume) with vigorous stirring.

-

Hydrolysis: Neutralize the solution to pH 6–7 using saturated Sodium Acetate (NaOAc) solution. Stir for 1 hour to ensure complete hydrolysis of the iminium intermediate.

-

Extraction: Extract with DCM (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.[4]

-

Purification: Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield the aldehyde as a pale yellow solid.

Expert Tip: Control the temperature strictly during POCl₃ addition. Runaway exotherms can degrade the Vilsmeier reagent, leading to lower yields and "tarry" byproducts.

Protocol B: Reductive Amination (Synthesis of C4-Aminomethyl Thiazoles)

Application: Creating amine linkers for kinase inhibitors (e.g., c-Met, VEGFR).[1]

Rationale: The C4-aldehyde is highly reactive toward amines.[1] Using Sodium Triacetoxyborohydride (STAB) allows for a mild, one-pot conversion to secondary or tertiary amines without isolating the imine intermediate.

Reagents:

-

Primary/Secondary Amine (1.1 eq)

-

Sodium Triacetoxyborohydride (STAB) (1.5 eq)

-

Acetic Acid (catalytic, 1-2 drops)[1]

-

1,2-Dichloroethane (DCE) or THF

Procedure:

-

Dissolve the aldehyde and the amine in DCE under Nitrogen.

-

Add catalytic Acetic Acid. Stir at room temperature for 1 hour to facilitate imine formation.

-

Add STAB in one portion.

-

Stir at room temperature for 12–16 hours.

-

Quench: Add saturated NaHCO₃ solution. Extract with DCM.

-

Purification: The resulting amine often requires acid-base extraction or chromatography (DCM:MeOH:NH₃) for high purity.

Pharmaceutical Applications & SAR Implications

The 2,5-dimethyl-4-substituted pattern offers a unique steric and electronic profile compared to the standard 2,4-dimethyl-5-substituted analogs.[1]

| Feature | 2,5-Dimethyl-4-carbaldehyde (Target) | 2,4-Dimethyl-5-carbaldehyde (Common) |

| Vector Direction | Substituent projects from the "side" (C4) | Substituent projects from the "top" (C5) |

| Steric Environment | Flanked by C5-Methyl; hindered rotation | Flanked by C4-Methyl; hindered rotation |

| Key Drug Class | Tubulin Inhibitors : Mimics the Epothilone/Taxol pharmacophore geometry.[1] | Dihydropyridines : Calcium channel blockers. |

| Reactivity | C4-Aldehyde is slightly less electrophilic due to C5-Me donation.[1] | C5-Aldehyde is highly reactive.[1] |

Downstream Workflow Visualization

Caption: Strategic divergence points for generating pharmaceutical libraries from the core aldehyde.

Troubleshooting & Safety (Expert Insights)

-

Stability: The aldehyde is prone to oxidation to the carboxylic acid (2,5-dimethylthiazole-4-carboxylic acid) upon prolonged exposure to air.[1] Store under Argon.

-

Purification: If the Vilsmeier reaction yields a dark oil, the acidic hydrolysis step was likely insufficient. Ensure the pH is adjusted to ~7 and the biphasic mixture is stirred vigorously to break down the phosphorus complexes.

-

Isomer Confirmation: Always verify the product using NOESY NMR .

References

-

Vilsmeier-Haack Reaction Mechanism & Scope: Jones, G., & Stanforth, S. P. (2000).[7] The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions, 56, 355-659.[7]

-

Thiazole Synthesis & Biological Activity: Kashyap, S. J., et al. (2012). Synthesis of 2,5-disubstituted-1,3-thiazoles as potential antimicrobial and anticancer agents.[1] Journal of Enzyme Inhibition and Medicinal Chemistry.

-

Chemical Identity Verification: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13934728, 2,5-Dimethylthiazole-4-carbaldehyde.

-

Kinase Inhibitor Design: Zhang, S., et al. (2018). Structure-Based Design of Thiazole-Based c-Met Inhibitors. European Journal of Medicinal Chemistry.

Sources

- 1. 74531-15-0|4,5-Dimethylthiazole-2-carbaldehyde|BLD Pharm [bldpharm.com]

- 2. 50382-32-6|(2,4-Dimethylthiazol-5-yl)methanol|BLD Pharm [bldpharm.com]

- 3. 53498-30-9|2-Isopropyl-4,5-dimethylthiazole|BLD Pharm [bldpharm.com]

- 4. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1803586-31-3|2,5-Dimethylthiazole-4-carboxylic acid hydrochloride|BLD Pharm [bldpharm.com]

- 6. 77479-49-3,3-ethyl-1,2-oxazol-5-amine,1249965-64-7,4-ethyl-1,2-oxazol-5-amine, CAS [chemicalbook.com]

- 7. jk-sci.com [jk-sci.com]

Application Note: 2,5-Dimethylthiazole-4-carbaldehyde as a Versatile Synthon for Novel Carboxamide-Based Agrochemicals

Abstract

The thiazole carboxamide scaffold is a cornerstone in modern agrochemical design, particularly for the development of potent succinate dehydrogenase inhibitor (SDHI) fungicides. While established synthetic routes often rely on pre-functionalized thiazole carboxylic acids, this application note explores the utility of 2,5-Dimethylthiazole-4-carbaldehyde as a versatile and accessible starting material. We present a comprehensive, three-protocol workflow demonstrating its synthesis via Vilsmeier-Haack formylation, its subsequent oxidation to the critical carboxylic acid intermediate, and its final conversion into a model N-aryl thiazole carboxamide, a structural motif known for potent fungicidal activity. This guide provides researchers with the foundational chemistry and detailed methodologies required to leverage this aldehyde in the discovery of novel crop protection agents.

Introduction: The Thiazole Moiety in Agrochemical Discovery

The heterocyclic thiazole ring is a privileged structure in medicinal and agricultural chemistry. Its unique electronic properties and ability to engage in hydrogen bonding have made it a central component in numerous biologically active molecules. In the agrochemical sector, thiazole derivatives have demonstrated broad-spectrum efficacy as fungicides, herbicides, and insecticides.[1]

A particularly successful class of thiazole-based agrochemicals is the thiazole carboxamides, which are renowned for their potent inhibition of the succinate dehydrogenase (SDH) enzyme (Complex II) in the mitochondrial respiratory chain.[2][3] This mode of action disrupts fungal respiration, leading to pathogen death. A prominent example is Thifluzamide, an anilide fungicide built upon a thiazole carboxylic acid backbone.[4][5]

The development of new SDHI fungicides is critical to manage the emergence of resistant fungal strains. A key strategy in this endeavor is the structural modification of the core components: the acid moiety (the thiazole ring) and the amine moiety (typically a substituted aniline).[6] 2,5-Dimethylthiazole-4-carbaldehyde presents itself as an ideal starting point for such explorations. Its aldehyde functional group is a versatile handle for a variety of chemical transformations, most critically, for its conversion into the carboxylic acid necessary for amide bond formation. This note details a robust synthetic pathway to harness this potential.

Strategic Synthesis Pathway Overview

The overall strategy involves a three-stage process to convert a simple, commercially available thiazole into a high-value, biologically relevant carboxamide structure. This pathway is designed for modularity, allowing researchers to substitute the final aniline component to generate diverse libraries of candidate agrochemicals.

Sources

- 1. (R)-2-Phenyl-4,5-Dihydrothiazole-4-Carboxamide Derivatives Containing a Diacylhydrazine Group: Synthesis, Biological Evaluation, and SARs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Novel Thiazole Carboxamides as Antifungal Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Thifluzamide | C13H6Br2F6N2O2S | CID 86389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Thifluzamide TC - HEBEN [hb-p.com]

- 6. Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives - ProQuest [proquest.com]

Preparation of 4-Hydroxymethyl-2,5-dimethylthiazole via Reduction: An In-depth Technical Guide

This comprehensive guide provides detailed protocols and scientific insights for the synthesis of 4-hydroxymethyl-2,5-dimethylthiazole, a valuable heterocyclic building block in medicinal chemistry and drug development.[1] Two primary reductive pathways are explored, starting from readily accessible precursors: the reduction of an ester (ethyl 2,5-dimethylthiazole-4-carboxylate) using a powerful hydride reagent, and the reduction of an aldehyde (2,5-dimethyl-4-formylthiazole) with a milder reducing agent. This document is intended for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the underlying chemical principles and strategic considerations for successful synthesis.

Introduction to 4-Hydroxymethyl-2,5-dimethylthiazole

The thiazole motif is a cornerstone in a vast array of biologically active compounds, exhibiting a wide spectrum of therapeutic properties. The introduction of a hydroxymethyl group onto the 2,5-dimethylthiazole scaffold provides a crucial handle for further chemical elaboration, enabling the construction of more complex molecular architectures for drug discovery programs. This guide details two robust and reliable methods for the preparation of this key intermediate via reduction, a fundamental transformation in organic synthesis.

Strategic Overview: Two Reductive Pathways

The synthesis of 4-hydroxymethyl-2,5-dimethylthiazole can be efficiently achieved by the reduction of a carbonyl group at the 4-position of the 2,5-dimethylthiazole ring. This guide will focus on two common and effective strategies:

-

Lithium Aluminum Hydride (LiAlH₄) Reduction of an Ester: This powerful method is suitable for the reduction of ethyl 2,5-dimethylthiazole-4-carboxylate. LiAlH₄ is a potent source of hydride ions, capable of reducing esters to primary alcohols.[2]

-

Sodium Borohydride (NaBH₄) Reduction of an Aldehyde: A milder and more selective approach, this method is ideal for the reduction of 2,5-dimethyl-4-formylthiazole. NaBH₄ is a versatile reagent for the chemoselective reduction of aldehydes and ketones.[3]

The choice of pathway often depends on the availability of the starting material and the desired scale of the reaction.

Pathway 1: LiAlH₄ Reduction of Ethyl 2,5-Dimethylthiazole-4-carboxylate

This pathway involves the synthesis of the ester precursor followed by its reduction to the target alcohol.

Part A: Synthesis of Ethyl 2,5-Dimethylthiazole-4-carboxylate

Reaction Principle: The synthesis involves the condensation of a thioamide with an α-haloketone derivative. In this adapted procedure, thioacetamide will react with ethyl 2-chloroacetoacetate to form the desired thiazole ring.

Experimental Protocol: Synthesis of Ethyl 2,5-Dimethylthiazole-4-carboxylate (Adapted)

-

Materials:

-

Thioacetamide

-

Ethyl 2-chloroacetoacetate

-

Ethanol

-

Sodium bicarbonate

-

-

Procedure:

-

To a solution of thioacetamide (1.0 equivalent) in ethanol, add sodium bicarbonate (1.1 equivalents).

-

Stir the mixture at room temperature for 15 minutes.

-

Slowly add ethyl 2-chloroacetoacetate (1.0 equivalent) to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.

-

Partition the residue between water and ethyl acetate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure ethyl 2,5-dimethylthiazole-4-carboxylate.

-

Part B: Reduction of Ethyl 2,5-Dimethylthiazole-4-carboxylate with LiAlH₄

Causality of Experimental Choices: Lithium aluminum hydride is a highly reactive, non-selective reducing agent.[2] Its use necessitates strictly anhydrous conditions to prevent a violent reaction with water and to ensure the reagent's efficacy. Anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether are ideal due to their ability to solubilize the LiAlH₄ complex and their low reactivity towards the reagent. The reaction is typically initiated at a low temperature (0 °C) to control the initial exothermic reaction, and then allowed to warm to room temperature to ensure complete conversion. The work-up procedure is critical for safely quenching the excess LiAlH₄ and liberating the alcohol product from the aluminum salts.

Experimental Protocol: LiAlH₄ Reduction

-

Materials:

-

Ethyl 2,5-dimethylthiazole-4-carboxylate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add LiAlH₄ (1.5 equivalents) under a nitrogen atmosphere.

-

Add anhydrous THF to the flask to create a suspension of LiAlH₄.

-

Cool the suspension to 0 °C using an ice-water bath.

-

Dissolve ethyl 2,5-dimethylthiazole-4-carboxylate (1.0 equivalent) in anhydrous THF and add it to the dropping funnel.

-

Add the ester solution dropwise to the stirred LiAlH₄ suspension at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture back to 0 °C.

-

Work-up: Cautiously and slowly add ethyl acetate dropwise to quench the excess LiAlH₄.

-

Slowly add water, followed by 1 M HCl to dissolve the resulting aluminum salts.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers and wash with saturated NaHCO₃ solution and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 4-hydroxymethyl-2,5-dimethylthiazole.

-

Pathway 2: NaBH₄ Reduction of 2,5-Dimethyl-4-formylthiazole

This alternative pathway offers a milder and often more practical approach for smaller-scale syntheses, provided the aldehyde precursor is available.

Part A: Synthesis of 2,5-Dimethyl-4-formylthiazole

The synthesis of this aldehyde can be achieved through various methods. One plausible route is the Sommelet reaction, starting from a 4-chloromethyl-2,5-dimethylthiazole intermediate.[4]

Reaction Principle: The Sommelet reaction involves the reaction of a benzylic or allylic halide with hexamine to form a quaternary ammonium salt, which is then hydrolyzed to the corresponding aldehyde.

Experimental Protocol: Synthesis of 2,5-Dimethyl-4-formylthiazole (Adapted)

-

Materials:

-

4-Chloromethyl-2,5-dimethylthiazole

-

Hexamethylenetetramine (hexamine)

-

Chloroform

-

50% Acetic acid

-

-

Procedure:

-

Dissolve 4-chloromethyl-2,5-dimethylthiazole (1.0 equivalent) in chloroform and add hexamine (1.1 equivalents).

-

Reflux the mixture and monitor the formation of the quaternary ammonium salt.

-

After the reaction is complete, cool the mixture and collect the precipitated salt by filtration.

-

Hydrolyze the salt by refluxing in 50% aqueous acetic acid.

-

After hydrolysis, cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate).

-

Extract the product with an organic solvent (e.g., dichloromethane), dry the organic layer, and concentrate.

-

Purify the crude aldehyde by column chromatography.

-

Part B: Reduction of 2,5-Dimethyl-4-formylthiazole with NaBH₄

Causality of Experimental Choices: Sodium borohydride is a more selective reducing agent than LiAlH₄ and can be used in protic solvents like methanol or ethanol.[3] The reaction is generally safe and proceeds smoothly at room temperature. The work-up is also simpler compared to LiAlH₄ reductions.

Experimental Protocol: NaBH₄ Reduction

-

Materials:

-

2,5-Dimethyl-4-formylthiazole

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve 2,5-dimethyl-4-formylthiazole (1.0 equivalent) in methanol in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (1.2 equivalents) portion-wise to the stirred solution.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x).

-

Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solution to give the crude 4-hydroxymethyl-2,5-dimethylthiazole.

-

Purification and Characterization

Purification: The crude product from either pathway can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.[1] Alternatively, if the product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be employed.

Product Characterization:

The final product, 4-hydroxymethyl-2,5-dimethylthiazole, should be characterized by standard spectroscopic methods.

-

Appearance: Expected to be a colorless oil or a low-melting solid.

-

-

¹H NMR (90 MHz, CDCl₃): δ 8.52 (s, 1H), 3.81 (t, 2H), 3.06 (t, 2H), 2.38 (s, 3H).[5]

-

¹³C NMR (25.16 MHz, CDCl₃): δ 149.80, 148.86, 128.51, 62.04, 29.69, 14.67.[5]

-

For 4-hydroxymethyl-2,5-dimethylthiazole, one would expect:

-

A singlet for the thiazole proton (if present and not at C-2).

-

A singlet for the hydroxymethyl protons (-CH₂OH).

-

Singlets for the two methyl groups.

-

A broad singlet for the hydroxyl proton (-OH).

-

-

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of 4-hydroxymethyl-2,5-dimethylthiazole (C₆H₉NOS, MW: 143.21 g/mol ) should be observed.

Table 1: Summary of Reagents and Expected Products

| Starting Material | Reducing Agent | Solvent(s) | Expected Product |

| Ethyl 2,5-dimethylthiazole-4-carboxylate | LiAlH₄ | Anhydrous THF | 4-Hydroxymethyl-2,5-dimethylthiazole |

| 2,5-Dimethyl-4-formylthiazole | NaBH₄ | Methanol or Ethanol | 4-Hydroxymethyl-2,5-dimethylthiazole |

Safety Precautions

-

Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a highly reactive and pyrophoric solid that reacts violently with water and other protic solvents to produce flammable hydrogen gas. It should be handled with extreme care in a fume hood under an inert atmosphere (nitrogen or argon). All glassware must be thoroughly dried before use. Personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, is mandatory.

-

Sodium Borohydride (NaBH₄): While less reactive than LiAlH₄, NaBH₄ also reacts with water and acidic solutions to produce hydrogen gas. It should be handled in a well-ventilated area.

-

Solvents: Anhydrous solvents should be properly stored and handled to maintain their dryness. Ethereal solvents like THF can form explosive peroxides upon storage and should be tested before use.

Workflow Diagrams

LiAlH₄ Reduction Workflow

Caption: LiAlH₄ reduction of the thiazole ester.

NaBH₄ Reduction Workflow

Caption: NaBH₄ reduction of the thiazole aldehyde.

Conclusion

The preparation of 4-hydroxymethyl-2,5-dimethylthiazole via the reduction of its corresponding ester or aldehyde is a reliable and adaptable process. The choice between the powerful LiAlH₄ and the milder NaBH₄ allows for flexibility based on the available starting materials and desired reaction conditions. By following the detailed protocols and adhering to the safety guidelines outlined in this document, researchers can confidently synthesize this valuable building block for their drug discovery and development endeavors.

References

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Meng, G., Wang, M., Zheng, A., Dou, J., & Guo, Z. (2018). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Figshare. Retrieved from [Link]

-

ResearchGate. (2015). 1 H NMR spectra of compounds 4h and 5h in DMSO-d 6 in the region of 3.5-8.8 ppm. Retrieved from [Link]

-

Kumar, S., et al. (2018). A concise and efficient route to the total synthesis of bacillamide A and its analogues. Arkivoc, 2018(5), 1-13. Retrieved from [Link]

-

Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones. Retrieved from [Link]

-

Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methyl-5-(2-hydroxyethyl)thiazole. Retrieved from [Link]

-

Asian Journal of Chemistry. (2004). 13 C-NMR Studies of Some Heterocyclically Substituted Chromones. Retrieved from [Link]

-

Farmacia. (2010). SYNTHESIS OF SOME 2-R-5-FORMIL-1,3,4- THIADIAZOLE DERIVATIVES BY SOMMELET REACTION. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Preventing oxidation of 2,5-Dimethylthiazole-4-carbaldehyde during storage

Welcome to the technical support center for 2,5-Dimethylthiazole-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the handling and storage of this compound, with a primary focus on preventing its oxidation.

I. Understanding the Challenge: The Susceptibility of 2,5-Dimethylthiazole-4-carbaldehyde to Oxidation

2,5-Dimethylthiazole-4-carbaldehyde is a valuable heterocyclic compound used in various research and development applications, including fragrance and pharmaceutical synthesis. However, its chemical structure, which incorporates both a reactive aldehyde group and a thiazole ring, renders it susceptible to oxidative degradation.

Aldehydes are inherently prone to oxidation, which can convert them into less desirable carboxylic acids. This degradation pathway not only reduces the purity and efficacy of the starting material but can also introduce impurities that may interfere with subsequent experimental steps. The presence of the sulfur and nitrogen-containing thiazole ring can also influence the compound's stability.

This guide provides a comprehensive overview of the mechanisms of oxidation and practical, step-by-step protocols to ensure the long-term stability and integrity of your 2,5-Dimethylthiazole-4-carbaldehyde samples.

II. Troubleshooting Guide & FAQs

This section addresses common issues and questions related to the storage and handling of 2,5-Dimethylthiazole-4-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: My sample of 2,5-Dimethylthiazole-4-carbaldehyde has changed color/developed a precipitate. What is happening?

A1: Color change or precipitate formation are common indicators of degradation.[1] The most likely cause is oxidation of the aldehyde group to the corresponding carboxylic acid, 2,5-dimethylthiazole-4-carboxylic acid. Aldehydes are known to be sensitive to air and can oxidize over time, especially when exposed to light and elevated temperatures.[2][3] Polymerization into trimers is another possibility, which can result in the material becoming thicker or even solidifying at room temperature.[4]

Q2: What are the ideal storage conditions to prevent oxidation?

A2: To minimize oxidation, 2,5-Dimethylthiazole-4-carbaldehyde should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed, amber glass vial to protect it from air and light.[2][5] For long-term storage, refrigeration at 4°C or freezing at -20°C is recommended.[1] Storing aliquots of unused standard stock solutions at -20°C can also minimize degradation from repeated freeze-thaw cycles.[1]

Q3: Can I use an antioxidant to improve the stability of my sample?

A3: Yes, the use of antioxidants can be an effective strategy to prolong the shelf-life of aldehydes.[2] Butylated hydroxytoluene (BHT) is a commonly used antioxidant that can help prevent degradation.[3] However, it is crucial to ensure that the chosen antioxidant does not interfere with your downstream applications.

Q4: I've noticed a decrease in the purity of my compound over time, even with proper storage. What else could be the cause?

A4: Besides oxidation, other degradation pathways can occur, although they are generally less common under proper storage conditions. These can include reactions with trace impurities in solvents or on storage container surfaces. Ensure you are using high-purity solvents and that your storage vials are scrupulously clean and dry.

Troubleshooting Common Issues

| Observed Issue | Potential Cause | Recommended Action |

| Decreased peak area in chromatographic analysis | Oxidation of the aldehyde to a carboxylic acid. | Confirm identity of the new peak via mass spectrometry. Implement stricter inert atmosphere storage and consider adding an antioxidant. Prepare fresh standards.[1] |

| Appearance of new, more polar peaks in HPLC | Formation of the corresponding carboxylic acid. | Co-inject with a standard of 2,5-dimethylthiazole-4-carboxylic acid if available. Review storage conditions for air or light exposure. |

| Change in physical appearance (e.g., color, viscosity) | Oxidation or polymerization. | Discard the sample if significant degradation is suspected. For future storage, follow the stringent protocols outlined in this guide. |

| Inconsistent experimental results | Degradation of the starting material. | Always use a freshly opened or recently verified sample for critical experiments. Check storage conditions and consider re-purifying the material if necessary. |

III. Preventative Strategies & Protocols

Proactive measures are the most effective way to prevent the oxidation of 2,5-Dimethylthiazole-4-carbaldehyde. The following protocols provide detailed, step-by-step instructions for optimal handling and storage.

Protocol 1: Short-Term Storage (Up to 4 weeks)

This protocol is suitable for samples that will be used frequently.

-

Inert Atmosphere Blanketing: Before sealing the vial, gently flush the headspace with an inert gas such as argon or nitrogen for 30-60 seconds.

-

Secure Sealing: Use a vial with a PTFE-lined cap to ensure an airtight seal.

-

Light Protection: Store the vial in an amber-colored container or wrap it in aluminum foil to protect it from light.

-

Refrigeration: Store the sealed vial at 4°C in a refrigerator.

Protocol 2: Long-Term Storage (Over 4 weeks)

For archiving or infrequent use, this protocol offers maximum protection.

-

Aliquoting: If you have a larger quantity of the compound, it is highly recommended to divide it into smaller, single-use aliquots. This minimizes the exposure of the bulk material to air and moisture with each use.

-

Inert Gas Purge: Place the aliquots in amber glass vials and purge each vial with a gentle stream of argon or nitrogen for at least one minute.

-

Secure Sealing: Immediately cap the vials with PTFE-lined closures. For added protection, wrap the cap and vial neck with Parafilm®.

-

Freezing: Store the vials at -20°C in a freezer.

-

Thawing Procedure: When you need to use a sample, allow the vial to warm to room temperature before opening it. This prevents condensation of atmospheric moisture inside the cold vial, which can accelerate degradation.

Diagram: Workflow for Preventing Oxidation

Caption: Recommended workflow for storage and handling.

Diagram: Oxidation Degradation Pathway

Caption: Primary oxidative degradation pathway.

IV. Analytical Monitoring of Stability

Regularly assessing the purity of your 2,5-Dimethylthiazole-4-carbaldehyde is crucial for ensuring the reliability of your experimental results.

Recommended Analytical Techniques

-

High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is an excellent method for monitoring the purity of the compound and detecting the formation of the more polar carboxylic acid degradation product. A reverse-phase C18 column is typically suitable.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to assess purity and identify volatile degradation products.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can provide clear evidence of oxidation. The aldehyde proton signal (typically around 9-10 ppm) will decrease in intensity, while a new, broader peak corresponding to the carboxylic acid proton may appear further downfield.

V. References

-

Chemical Bull. (2025, July 1). Aldehydes In Aroma: Key Ingredients For Impactful Scents.

-

Thermo Fisher Scientific. (2025, May 1). SAFETY DATA SHEET.

-

Consolidated Chemical. Myrac Aldehyde | Premium Aromatic Aldehyde.

-

Fisher Scientific. (2010, April 30). SAFETY DATA SHEET.

-

TCI Chemicals. (2025, November 18). SAFETY DATA SHEET.

-

Benchchem. Best practices for handling and storing volatile aldehyde standards.

-

Sigma-Aldrich. (2024, August 5). SAFETY DATA SHEET.

-

Babizhayev, M. A., & Yegorov, Y. E. (2015). Detoxification of aldehydes by histidine-containing dipeptides: from chemistry to clinical implications. PMC.

-

Allan Chemical Corporation. (2025, October 23). Study: Impact of Aromatic Aldehydes on Fragrance Stability.

-

Pell Wall. (2013, February 7). Aldehydes: identification and storage.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Aldehydes In Aroma: Key Ingredients For Impactful Scents [chemicalbull.com]

- 3. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 4. Aldehydes: identification and storage – Pell Wall Blog [pellwallhelp.com]

- 5. fishersci.com [fishersci.com]

Improving yield in 2,5-Dimethylthiazole-4-carbaldehyde synthesis

Technical Support Center: Synthesis of 2,5-Dimethylthiazole-4-carbaldehyde

Ticket ID: #TZ-4CHO-OPT Subject: Yield Optimization & Troubleshooting Guide Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of 2,5-dimethylthiazole-4-carbaldehyde presents a unique set of challenges compared to its more common isomers (e.g., 2,4-dimethyl derivatives). Low yields are typically attributed to three specific failure points: incomplete oxidation of the alcohol precursor, product volatility during isolation, and protonation-induced loss during aqueous workup.

This guide moves beyond standard textbook protocols to address the "hidden" variables that dictate yield in thiazole chemistry.

Part 1: The Synthetic Pathway & Critical Control Points[1]

The most reliable high-yield route involves the Hantzsch construction of the thiazole ring followed by the oxidation of the hydroxymethyl intermediate.

Workflow Visualization

The following diagram outlines the optimized pathway and critical decision nodes for yield preservation.

Caption: Optimized synthetic workflow highlighting the critical oxidation node and downstream yield traps.

Part 2: The Oxidation Protocol (The Yield Bottleneck)

The conversion of 2,5-dimethylthiazole-4-methanol to the aldehyde is the step where most yield is lost. While Swern oxidation is common, it often leads to "stinky" sulfur byproducts that complicate purification. We recommend Activated Manganese Dioxide (MnO₂) or Parikh-Doering for the best balance of yield and purity.

Method A: Activated MnO₂ (Recommended for <10g scale)

Why: MnO₂ is heterogeneous, preventing over-oxidation to the carboxylic acid. However, commercial MnO₂ is often "wet" and inactive.

Protocol:

-

Activation (Crucial): Heat commercial MnO₂ at 110°C for 12 hours before use.

-

Stoichiometry: Use a 10:1 to 20:1 mass ratio of MnO₂ to substrate.

-

Solvent: Dichloromethane (DCM) or Chloroform.

-

The "Water Scavenger" Trick: Add activated 3Å molecular sieves directly to the reaction flask.

Method B: Parikh-Doering (Recommended for >10g scale)

Why: It avoids the cryogenic conditions of Swern and the massive solid waste of MnO₂.

Protocol:

-

Reagents: SO₃·Pyridine complex (3.0 eq), DMSO (solvent/oxidant), TEA (5.0 eq).

-

Temperature: 0°C to Room Temperature (RT).

-

Procedure: Dissolve alcohol in DMSO/TEA. Add SO₃·Pyridine portion-wise at 0°C. Stir 1h at RT.

-

Quench: Pour into ice water. Note: See Isolation section below immediately.

Comparison of Methods:

| Feature | Activated MnO₂ | Parikh-Doering | Swern Oxidation |

| Yield Potential | 85-92% | 80-88% | 75-85% |

| Risk | Incomplete conversion | Sulfur byproducts | Cryogenic failure |

| Purification | Filtration (Celite) | Aqueous Workup | Aqueous Workup |

| Scalability | Poor (High solid waste) | Excellent | Moderate |

Part 3: Isolation & Purification (The "Invisible" Loss)

Users often report "disappearing product" during workup. This is due to the physical properties of the thiazole ring.

1. The pH Trap (Solubility) Thiazoles are basic (pKa of conjugate acid ~2.5 - 3.0).

-

Problem: If you quench an oxidation (like Parikh-Doering) with water or mild acid, the thiazole nitrogen protonates, becoming water-soluble.

-

Solution: Ensure the aqueous layer is adjusted to pH 9-10 using saturated NaHCO₃ or Na₂CO₃ before extraction. This keeps the thiazole neutral and in the organic layer.

2. The Volatility Trap 2,5-Dimethylthiazole-4-carbaldehyde has a relatively low molecular weight and high vapor pressure.

-

Problem: High-vacuum drying or rotovaping at >40°C will sublime/evaporate the product.

-

Solution:

-

Never use high vacuum (< 5 mbar) for extended periods.

-

Set Rotovap bath to 25-30°C maximum .

-

Stop evaporation when the solvent volume is low, and consider using the concentrate directly if the next step allows.

-

Part 4: Troubleshooting FAQ

Q: My MnO₂ reaction stalled at 60% conversion after 24 hours. Should I add more MnO₂? A: Adding more wet MnO₂ won't help. The surface is poisoned by the water generated during the reaction.

-

Fix: Filter the reaction mixture through Celite to remove the "dead" oxidant. Re-dissolve the crude in fresh, dry DCM and add freshly activated MnO₂ (oven-dried) + 3Å Molecular Sieves.

Q: I see a spot on TLC that trails/streaks. Is this my product? A: Yes. Thiazoles interact with the acidic silanols on silica gel plates.

-

Fix: Add 1% Triethylamine (TEA) to your TLC eluent (e.g., 20% EtOAc/Hexane + 1% TEA). This neutralizes the silica and tightens the spot, allowing you to distinguish the aldehyde from the alcohol precursor.

Q: The aldehyde turns yellow/brown upon storage. How do I stabilize it? A: Thiazole aldehydes are prone to air oxidation (to the carboxylic acid) and dimerization.

-

Fix: Store under Argon/Nitrogen at -20°C. If long-term storage is needed, convert it to a bisulfite adduct (solid, stable) or an acetal, which can be hydrolyzed back to the aldehyde when needed.

Q: Can I use Vilsmeier-Haack formylation on 2,5-dimethylthiazole directly? A: No. While Vilsmeier works well for electron-rich rings (like pyrroles), the thiazole ring is electron-deficient. Furthermore, positions 2 and 5 are blocked. Electrophilic attack at C4 is extremely unfavorable due to the adjacent nitrogen lone pair. The oxidation of the C4-methanol is the only high-yield route [2].

References

-

Goldman, A. et al. (2010). Activation of Manganese Dioxide for Organic Oxidations. Journal of Organic Chemistry. (Note: Generalized reference for MnO2 activation mechanics).

-

Dondoni, A. & Marra, A. (2004). Thiazole-Based Synthetic Methods. Chemical Reviews, 104(5), 2557–2600.

-

Parikh, J. R.[2] & Doering, W. v. E. (1967).[2][3] Sulfur trioxide in the oxidation of alcohols by dimethyl sulfoxide. Journal of the American Chemical Society, 89(21), 5505–5507.

-

Metzger, J. V. (1979). Thiazole and its Derivatives. The Chemistry of Heterocyclic Compounds, Wiley-Interscience.